The JB-1 peptide is a synthetic analogue derived from the C-domain of insulin-like growth factor 1 (IGF-1), a molecule with significant roles in cellular growth and development. Research has shown that JB-1 can inhibit IGF-1 induced phosphorylation of the type I IGF receptor, which is a critical step in the signaling pathway that promotes cell proliferation and survival. This inhibition has been observed to affect the growth of several cell lines, including the MCF-7 breast cancer cell line3. The study of such peptides is crucial as they offer potential therapeutic applications in the treatment of diseases characterized by aberrant cell growth, such as cancer.
Limited information is available on the structure of the JB-1 Ascites Tumour Cell Chalone. It is characterized as a slightly acidic, hydrophobic peptide with a molecular weight estimated between 500-1000 Daltons. [] Further structural analysis would require additional research.
In the field of cancer research, the JB-1 peptide has shown promise as an inhibitor of breast cancer cell growth. The peptide's ability to block the IGF-1 receptor phosphorylation has been demonstrated in studies involving the MCF-7 breast cancer cell line. This suggests that JB-1 could be used as a therapeutic agent to slow down or halt the progression of certain cancers by targeting the IGF-1 signaling pathway, which is often upregulated in malignant cells3.
Although not directly related to JB-1, research on peptides with altered amino acid sequences, such as those derived from allergens, has provided insights into how peptide analogues can modulate immune responses. For instance, antagonist peptides derived from pollen proteins have been shown to inhibit T cell responses to allergens by binding to HLA-DR molecules without stimulating T cells themselves. This indicates a potential for peptides to be used in controlling allergic responses by specific peptide-mediated antagonism1. Similarly, single amino acid substitutions in allergen-derived peptides have been found to alter human T cell responses and exhibit T cell receptor antagonism, which could be relevant for designing therapeutic strategies for allergies4.
While not directly associated with JB-1, the study of J proteins in the context of molecular chaperones like Hsp70 provides a broader understanding of how peptide sequences can influence protein function. J proteins have been shown to catalytically activate Hsp70 molecules to trap a wide range of peptide sequences, which is essential for various cellular processes. This research highlights the potential for peptides and peptide analogues to modulate protein-protein interactions, which could be relevant for the development of new drugs targeting protein folding diseases2.
The JB-1 peptide functions by interfering with the signaling pathway of IGF-1. It has been found to inhibit the phosphorylation of the type I IGF receptor, which is a necessary event for the subsequent activation of intracellular signaling cascades that lead to cellular proliferation. The peptide achieves this by binding to the receptor or associated proteins, thereby preventing IGF-1 from exerting its biological effects. This mechanism suggests that JB-1 and similar peptides could serve as antagonists to the IGF-1 receptor, potentially offering a means to control unwanted cellular growth3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: